molecular formula C8H8BrFOZn B14884952 (3-Ethoxy-5-fluorophenyl)Zinc bromide

(3-Ethoxy-5-fluorophenyl)Zinc bromide

Cat. No.: B14884952
M. Wt: 284.4 g/mol
InChI Key: ZZCUTCUOEURXQF-UHFFFAOYSA-M
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Description

(3-ethoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-5-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-ethoxy-5-fluorophenyl bromide+Zn(3-ethoxy-5-fluorophenyl)zinc bromide\text{3-ethoxy-5-fluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-ethoxy-5-fluorophenyl bromide+Zn→(3-ethoxy-5-fluorophenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-5-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, along with a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.

    Grignard Reactions: Although less common, this compound can also participate in Grignard-type reactions, where it reacts with carbonyl compounds to form alcohols.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted phenyl derivatives, depending on the nature of the electrophilic partner used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, (3-ethoxy-5-fluorophenyl)zinc bromide is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized using this reagent may serve as intermediates in the development of new drugs.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a key reagent in the production of polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism by which (3-ethoxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the electrophile and promotes the formation of the carbon-carbon bond. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (3-cyano-4-fluorophenyl)zinc bromide
  • (diethoxyphosphoryl)difluoromethylzinc bromide

Uniqueness

Compared to similar compounds, (3-ethoxy-5-fluorophenyl)zinc bromide offers a unique combination of reactivity and selectivity due to the presence of both ethoxy and fluorine substituents. This makes it particularly valuable in reactions where precise control over the product distribution is required. Additionally, its solubility in THF and compatibility with various catalysts further enhance its utility in organic synthesis.

Properties

Molecular Formula

C8H8BrFOZn

Molecular Weight

284.4 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-3-fluorobenzene-5-ide

InChI

InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-4-7(9)6-8;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ZZCUTCUOEURXQF-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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